molecular formula C10H15BrS B3186595 3-(6-Bromohexyl)thiophene CAS No. 125878-91-3

3-(6-Bromohexyl)thiophene

Cat. No. B3186595
CAS RN: 125878-91-3
M. Wt: 247.2 g/mol
InChI Key: GYLQGNOVNHZKCY-UHFFFAOYSA-N
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Description

3-(6-Bromohexyl)thiophene is a chemical compound with the molecular formula C10H15BrS . It is a derivative of thiophene, a five-membered heterocyclic compound containing one sulfur and four carbon atoms .


Synthesis Analysis

The synthesis of 3-(6-Bromohexyl)thiophene involves the use of 3-Bromothiophene and 1,6-dibromohexane . The reaction is carried out in hexane, and the product is purified by column chromatography . Another method involves the use of a catalyst-transfer Kumada polycondensation followed by quaternization of the bromohexyl side groups .


Molecular Structure Analysis

The molecular structure of 3-(6-Bromohexyl)thiophene consists of a thiophene ring attached to a bromohexyl group . The average mass of the molecule is 247.195 Da, and the monoisotopic mass is 246.007782 Da .


Chemical Reactions Analysis

3-(6-Bromohexyl)thiophene can participate in various chemical reactions. For instance, it can be used to synthesize poly(3-(6-bromohexyl)thiophene) via the GRIM method . It can also be used in the synthesis of gradient sequence copolymers .

Scientific Research Applications

Synthesis and Polymerization

3-(6-Bromohexyl)thiophene is a vital intermediate in synthesizing multifunctional soluble polythiophenes. For instance, it has been used in the synthesis and chemical polymerization of thiophene disubstituted with an alkylic and an ω-bromine functionalized oligomethylenic chain. The resulting polymer, namely poly[3-hexyl-4-(6-bromohexyl)thiophene], demonstrates complete solubility in common organic solvents and exhibits unique structural, thermal, and chemical–physical properties (Costa-Bizzarri et al., 2004).

Electrochemical Properties

This compound has been used in the electrochemical synthesis of high-quality, freestanding, and conducting poly[3-(6-bromohexyl)thiophene] films. These films, characterized by their electrical conductivity and physical properties, have significant potential in various applications due to their unique electrochemical properties (Xu et al., 2008).

Use in Organic Synthesis

3-(6-Bromohexyl)thiophene plays a critical role as an organic intermediate, particularly in the synthesis of thiophene polymers. It has been utilized to synthesize different thiophene polymers, showcasing its versatility in organic chemistry (Wang Deng-yu, 2004).

Functionalization and Copolymerization

The functionalization and copolymerization of 3-(6-Bromohexyl)thiophene have been explored extensively. It has been used to synthesize bromine functionalized polymers and further functionalized with iodide. These studies provide insights into the molecular weight, conductivity, and spectral properties of these polymers, essential for developing new materials with specific applications (Pomerantz & Liu, 1999).

Novel Polyelectrolytes

Researchers have synthesized novel conjugated polyelectrolytes based on polythiophene bearing phosphonium side groups, using 3-(6-bromohexyl)thiophene. These polyelectrolytes exhibit interesting properties like solvatochromism and fluorescence quenching, indicative of potential applications in various scientific domains (Hladysh et al., 2016).

Mechanism of Action

While the specific mechanism of action for 3-(6-Bromohexyl)thiophene is not mentioned in the search results, thiophene derivatives are known to be part of the chemical defense mechanism in numerous plant species . They can act as repellents or have anti-nutritional effects on herbivores .

Safety and Hazards

While specific safety and hazard information for 3-(6-Bromohexyl)thiophene is not available, thiophene compounds are generally considered hazardous. They are highly flammable and can cause serious eye irritation . It is recommended to handle these compounds with care, avoid breathing their fumes, and use them only in well-ventilated areas .

Future Directions

The use of 3-(6-Bromohexyl)thiophene in the synthesis of gradient sequence copolymers suggests potential applications in the field of polymer blend morphology . Additionally, its use in the synthesis of poly(3-(6-bromohexyl)thiophene) indicates potential applications in the development of advanced materials .

properties

IUPAC Name

3-(6-bromohexyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLQGNOVNHZKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

204932-65-0
Details Compound: Thiophene, 3-(6-bromohexyl)-, homopolymer
Record name Thiophene, 3-(6-bromohexyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204932-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701312726
Record name 3-(6-Bromohexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Bromohexyl)thiophene

CAS RN

125878-91-3
Record name 3-(6-Bromohexyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125878-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Bromohexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125878-91-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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